N-Maleoylmethionine sulfone

描述

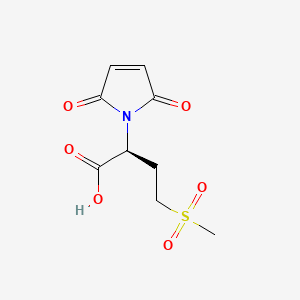

N-Maleoylmethionine sulfone (CAS: 84057-88-5; molecular formula: C₉H₁₁NO₆S) is a methionine derivative functionalized with a maleoyl group and a sulfone moiety. The compound features a pyrrole-acetic acid backbone substituted with a methylsulfonyl-ethyl group at the α-position (S-configuration) . Its structural uniqueness lies in the combination of the maleimido group (a dienophile in Diels-Alder reactions) and the sulfone group, which enhances stability and influences intermolecular interactions. This compound is primarily investigated in organic synthesis and pharmaceutical research, particularly in peptide modifications and drug design due to its reactivity and binding properties .

属性

CAS 编号 |

84057-88-5 |

|---|---|

分子式 |

C9H11NO6S |

分子量 |

261.25 g/mol |

IUPAC 名称 |

(2S)-2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)/t6-/m0/s1 |

InChI 键 |

YYNDITMIOYYROY-LURJTMIESA-N |

SMILES |

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |

手性 SMILES |

CS(=O)(=O)CC[C@@H](C(=O)O)N1C(=O)C=CC1=O |

规范 SMILES |

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |

同义词 |

N-maleoylmethionine sulfone N-MMS |

产品来源 |

United States |

化学反应分析

Protein-Labeling Reactions

MMS reacts selectively with extracellular thiol (-SH) groups on membrane proteins due to its maleimide moiety. Key findings include:

-

Erythrocyte Membrane Labeling : Treatment of human erythrocytes with [³⁵S]MMS labels six major membrane components. Pretreatment with 4,4'-di-isothiocyanatostilbene-2,2'-disulphonic acid (DIDS) blocks anion transport channels, preventing intracellular enzyme inactivation .

-

Rhnull Erythrocyte Studies : Rhnull cells (lacking Rhesus antigens) show absence of two extracellular thiol-containing proteins (32 kDa and 34 kDa) when labeled with MMS. Immunoprecipitation confirms the 34 kDa protein binds monoclonal antibody R6A, while the 32 kDa protein reacts with anti-Rh(D) serum .

Enzyme Inactivation

MMS inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in erythrocytes at high concentrations (20 mM). This inactivation is preventable by DIDS, indicating MMS enters cells slowly via anion transporters .

Functional Impact on Membrane Proteins

Mechanistic Insights

-

Thiol Specificity : MMS’s maleimide group undergoes Michael addition with cysteine residues, forming stable thioether bonds.

-

Membrane Impermeability : Limited intracellular access ensures selective extracellular labeling, validated by DIDS inhibition studies .

Experimental Conditions

| Parameter | Value | Significance |

|---|---|---|

| MMS concentration | 20 mM | Threshold for GAPDH inactivation |

| Incubation time | 30–60 min | Optimal for labeling |

| Temperature | 25°C | Standard for erythrocyte studies |

相似化合物的比较

Comparison with Similar Sulfone-Containing Compounds

Structural and Functional Comparisons

Sulindac Sulfone

- Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone group replacing the sulfide in sulindac.

- The sulfone group is critical for VDAC interaction, a trait shared with N-Maleoylmethionine sulfone .

- Key Difference : Unlike this compound, sulindac sulfone lacks a maleimido group, limiting its use in conjugation reactions.

L-Methionine Sulfone

- Structure : Oxidized form of methionine with a sulfone group replacing the thioether.

- Applications : Used as a reference standard in pharmaceuticals (e.g., impurity profiling) and peptide synthesis. For example, it replaces methionine sulfoxide in enkephalin analogs to enhance oxidative stability .

- Key Difference : Lacks the maleoyl group, reducing its utility in crosslinking or targeted drug delivery.

Sulfonated Poly(phenylene sulfone)s

- Structure : Polymers with sulfone and sulfonic acid groups.

- Applications : Proton exchange membranes (PEMs) in fuel cells, leveraging high proton conductivity and chemical stability. The sulfone moiety contributes to low gas permeability and thermal resilience .

- Key Difference : Macromolecular structure contrasts with small-molecule sulfones like this compound, limiting direct biomedical applications.

Methyl Sulfone

Binding and Stability Profiles

*Theoretical interaction suggested by shared sulfone-VDAC binding in sulindac sulfone .

常见问题

Q. How can solvent polarity and pH be systematically evaluated for their impact on this compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。